molecular formula C28H28N4O2 B1680676 Ro 31-8830 CAS No. 131848-98-1

Ro 31-8830

Número de catálogo: B1680676
Número CAS: 131848-98-1
Peso molecular: 452.5 g/mol
Clave InChI: FXGHOAZJQNLNFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Ro 31-8830 is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its ability to modulate PKC activity.

This compound specifically inhibits the activity of different PKC isoforms, including PKCα, PKCβI, PKCβII, and PKCγ. The inhibitory potency varies among these isoforms, with reported IC50 values indicating its effectiveness:

PKC Isoform IC50 (nM)
PKCα9
PKCβI28
PKCβII31
PKCγ37
Other PKCs108

This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in clinical applications.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits IL-2 secretion and receptor expression in human peripheral T cells stimulated by phorbol esters and lectins. The compound does not affect IL-2-induced proliferation in already activated T cells, indicating a specific role in modulating T cell activation rather than proliferation .

Furthermore, this compound has been shown to suppress the proliferation of antigen-specific T cell clones when exposed to antigen-presenting cells . These findings underscore the compound's potential as a therapeutic agent in autoimmune diseases and inflammatory conditions.

In Vivo Studies

Animal studies have reinforced the findings from in vitro experiments. Oral administration of this compound significantly inhibited phorbol ester-induced edema in rats, demonstrating its systemic efficacy in blocking PKC-driven responses. Additionally, it was effective in reducing T cell-driven responses such as host versus graft reactions and secondary paw swelling in adjuvant-induced arthritis models .

Case Studies and Applications

This compound has been explored for its anti-inflammatory properties. Research indicates that it may be beneficial in treating conditions characterized by chronic inflammation due to its ability to inhibit T cell activation and subsequent inflammatory responses .

A notable case study involved the use of this compound in models of autoimmune diseases where it showed promise in reducing symptoms associated with excessive T cell activation. This suggests that compounds like this compound could play a pivotal role in developing new therapies for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What experimental controls are essential when using Ro 31-8830 in enzymatic or protein interaction studies?

  • Methodological Answer : Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known inhibitors). Validate specificity using techniques like Western blotting with antibodies targeting this compound’s binding partners . For reproducibility, document buffer conditions (pH, ionic strength) and temperature, as these variables influence enzymatic activity .

Q. How can researchers validate the specificity of this compound in cellular or biochemical assays?

  • Methodological Answer : Combine competitive binding assays (e.g., dose-response curves with structurally related compounds) and genetic validation (e.g., siRNA knockdown of target proteins). Use orthogonal methods like fluorescence polarization or surface plasmon resonance to confirm binding affinities .

Q. What are the standard protocols for quantifying this compound’s inhibitory effects in vitro?

  • Methodological Answer : Employ kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with time-resolved measurements. Calculate IC50 values using nonlinear regression analysis. Ensure replicates (n ≥ 3) and statistical tests (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cell lines or model organisms?

  • Methodological Answer : Conduct systematic meta-analysis of existing data to identify confounding variables (e.g., cell permeability, metabolic stability). Perform comparative studies under standardized conditions (e.g., matched cell lines with CRISPR-edited targets) . Use pathway enrichment analysis to contextualize cell-specific responses .

Q. What strategies optimize this compound’s concentration in assays to balance efficacy and off-target effects?

  • Methodological Answer : Perform dose-response titrations with parallel toxicity assays (e.g., MTT or LDH release). Use computational modeling (e.g., pharmacokinetic/pharmacodynamic simulations) to predict optimal dosing. Validate with secondary assays (e.g., RNA-seq for off-target gene expression) .

Q. How can this compound be integrated with multi-omics approaches to elucidate its mechanism of action?

  • Methodological Answer : Combine biochemical assays with transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways. Apply bioinformatics tools (e.g., STRING or KEGG) for network analysis. Validate hypotheses using genetic perturbations (e.g., knockout models) .

Q. What statistical frameworks are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

  • Methodological Answer : Use mixed-effects models to account for intra- and inter-sample variability. Apply survival analysis (e.g., Kaplan-Meier curves) for studies tracking phenotypic outcomes. Report confidence intervals and effect sizes to enhance reproducibility .

Q. Methodological Considerations for Data Contradictions

  • Handling Variability : Replicate experiments across independent labs to distinguish technical noise from biological variability .
  • Ethical and Reporting Standards : Disclose all experimental parameters (e.g., batch-to-batch variability in compound synthesis) in supplementary materials to enable critical evaluation .

Propiedades

IUPAC Name

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGHOAZJQNLNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927366
Record name 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131848-98-1
Record name Ro 31-8830
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.